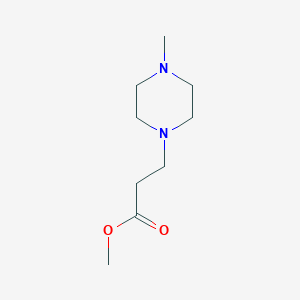
Methyl 3-(4-Methylpiperazin-1-yl)propanoate
Cat. No. B1626015
Key on ui cas rn:
33544-40-0
M. Wt: 186.25 g/mol
InChI Key: GAPYHLNXLZTGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09212305B2
Procedure details


In a 500-mL 3-neck round bottom flask, 150.0 g (1.7 moles) of methyl acrylate is charged. The reactor is cooled to 0° C. using an ice bath. Then, 77.0 g (0.77 moles) of 1-methyl piperazine are added slowly to prevent overheating of the reaction mass. The temperature should be maintained below 50° C. by controlling the addition rate of 1-methyl piperazine. Overheating may cause polymerization of the excess methyl acrylate present in the reactor. Once the addition is completed, the mixture is agitated using a magnetic stirring bar and the temperature adjusted to 50° C. for at least 16 hours. Then, the reaction is allowed to cool to ambient temperature and the excess methyl acrylate is removed under vacuum. The final product is a light brown liquid at ambient temperature. The transformation is monitored with thin layer chromatography (TLC) using 9:1 CHCl3/MeOH. Complete conversion is apparent from the lack of olefinic protons in the 1H-NMR spectra. 1H-NMR (300 MHz, CDCl3): δ 3.20 (s, 3H), 2.12 (t, 7.3 Hz, 2H), 1.94 (m, 10H), 1.71 (s, 3H). 13C-NMR (75 MHz, CDCl3): δ 171.31, 54.00, 52.41, 51.78, 50.22, 44.92, 30.96.




Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[CH3:7][N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1>>[CH3:7][N:8]1[CH2:13][CH2:12][N:11]([CH2:3][CH2:2][C:1]([O:5][CH3:6])=[O:4])[CH2:10][CH2:9]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
77 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCNCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCNCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is agitated
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature should be maintained below 50° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Once the addition
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the temperature adjusted to 50° C. for at least 16 hours
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the excess methyl acrylate is removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at ambient temperature
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1CCN(CC1)CCC(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
